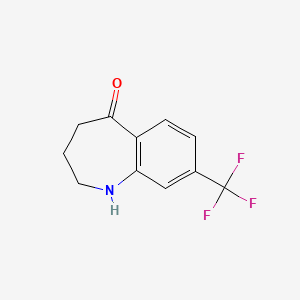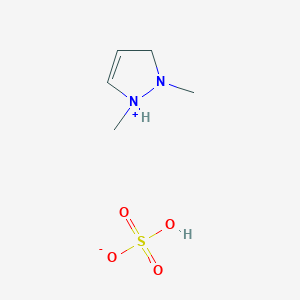
1,2-Dimethyl-2,3-dihydro-1H-pyrazol-1-ium hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl-2,3-dihydro-1H-pyrazol-1-ium hydrogen sulfate is a chemical compound that belongs to the class of pyrazolium salts. Pyrazolium salts are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring with two methyl groups and a hydrogen sulfate anion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-2,3-dihydro-1H-pyrazol-1-ium hydrogen sulfate typically involves the reaction of 1,2-dimethylhydrazine with an appropriate alkylating agent, followed by the addition of sulfuric acid to form the hydrogen sulfate salt. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 25-50°C) are usually sufficient.
Solvent: Common solvents include water or alcohols.
Catalysts: Acidic catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Materials: 1,2-dimethylhydrazine and sulfuric acid.
Reaction Control: Automated systems to monitor temperature, pressure, and reaction time.
Purification: Techniques such as crystallization or distillation to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethyl-2,3-dihydro-1H-pyrazol-1-ium hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, and other polar solvents.
Major Products
Oxidation Products: Pyrazole derivatives with various functional groups.
Reduction Products: Hydrazine derivatives.
Substitution Products: Substituted pyrazoles with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
1,2-Dimethyl-2,3-dihydro-1H-pyrazol-1-ium hydrogen sulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethyl-2,3-dihydro-1H-pyrazol-1-ium hydrogen sulfate involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity to produce physiological effects.
Affect Cellular Processes: Influence cellular signaling and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dimethyl-1H-pyrazol-3-ium hydrogen sulfate
- 2,3-Dimethyl-1H-pyrazol-1-ium hydrogen sulfate
- 1,2-Dimethyl-1H-imidazol-3-ium hydrogen sulfate
Uniqueness
1,2-Dimethyl-2,3-dihydro-1H-pyrazol-1-ium hydrogen sulfate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
917872-11-8 |
|---|---|
Fórmula molecular |
C5H12N2O4S |
Peso molecular |
196.23 g/mol |
Nombre IUPAC |
1,2-dimethyl-1,3-dihydropyrazol-1-ium;hydrogen sulfate |
InChI |
InChI=1S/C5H10N2.H2O4S/c1-6-4-3-5-7(6)2;1-5(2,3)4/h3-4H,5H2,1-2H3;(H2,1,2,3,4) |
Clave InChI |
QHBKTKQAXRZZRX-UHFFFAOYSA-N |
SMILES canónico |
C[NH+]1C=CCN1C.OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


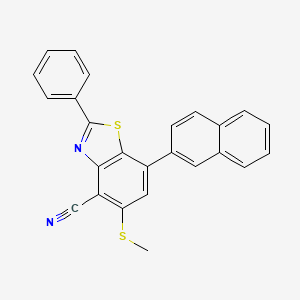
![1,7-Diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5R)-](/img/structure/B12617883.png)
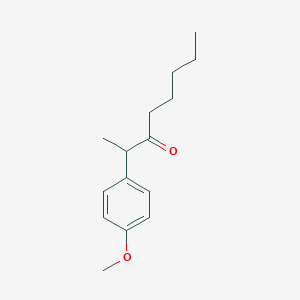
![7-(Hexylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B12617890.png)
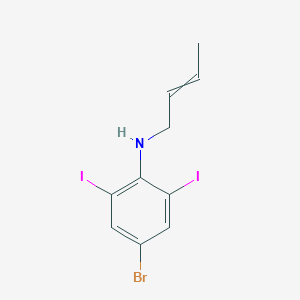
![(10S,11R,15S,16R)-N-(4-nitrophenyl)-12,14-dioxo-13-[3-(trifluoromethyl)phenyl]-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12617909.png)
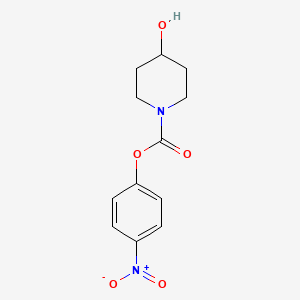
![(2S)-1-Anilino-3-{[3-(triethoxysilyl)propyl]amino}propan-2-ol](/img/structure/B12617919.png)
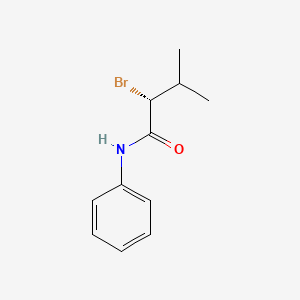
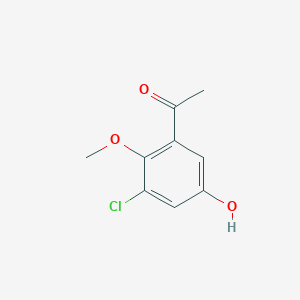

![2-[(3aR,6aS)-5'-fluoro-5-[(4-fluorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12617935.png)
![Carbamic acid, N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-, phenyl ester](/img/structure/B12617946.png)
